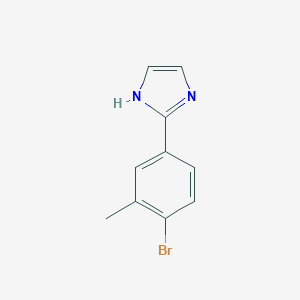
2-(4-bromo-3-methylphenyl)-1H-imidazole
Overview
Description
2-(4-bromo-3-methylphenyl)-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential as a lead candidate for the development of new pharmaceuticals. Its structural features may contribute to biological activity against various diseases, including cancer and bacterial infections. Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial and anticancer properties, which can be attributed to their ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis
2-(4-Bromo-3-methylphenyl)-1H-imidazole serves as an important intermediate in organic synthesis. It can be utilized in:
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
- Functionalization Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, enabling further functionalization of the imidazole ring.
Material Science
In material science, this compound can be employed to create advanced materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable electronic characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various imidazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a scaffold for developing new antibiotics.
Case Study 2: Cancer Treatment
Research has focused on the anticancer potential of imidazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its promise as a therapeutic agent. Further investigations are required to elucidate its mechanism of action and optimize its efficacy.
Properties
CAS No. |
180083-01-6 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
NSFUTNZCJRSLRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)Br |
Synonyms |
2-(4-BROMO-3-METHYL-PHENYL)-1H-IMIDAZOLE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













